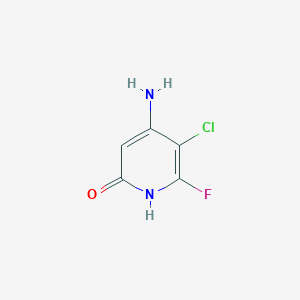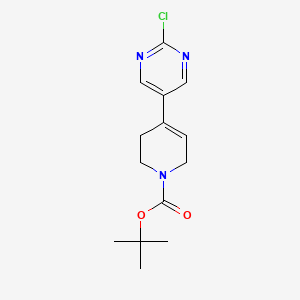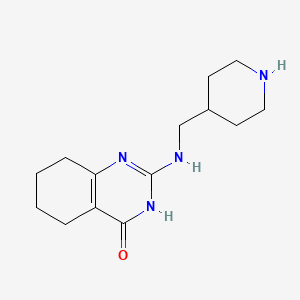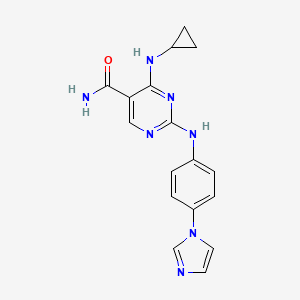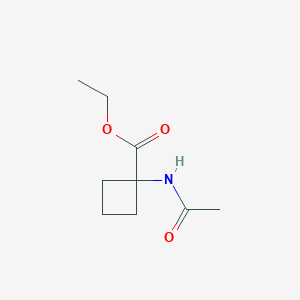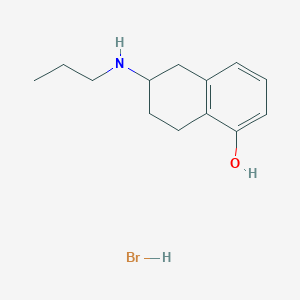![molecular formula C9H7ClN4O2 B13870158 1-[(4-Chloro-2-nitrophenyl)methyl]-1,2,4-triazole](/img/structure/B13870158.png)
1-[(4-Chloro-2-nitrophenyl)methyl]-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Chloro-2-nitrophenyl)methyl]-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a 4-chloro-2-nitrophenyl group attached to the triazole ring
Méthodes De Préparation
The synthesis of 1-[(4-Chloro-2-nitrophenyl)methyl]-1,2,4-triazole typically involves the reaction of 4-chloro-2-nitrobenzyl chloride with 1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-[(4-Chloro-2-nitrophenyl)methyl]-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the triazole ring, under specific conditions.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[(4-Chloro-2-nitrophenyl)methyl]-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and antifungal agent. The triazole ring is a common motif in many pharmaceutical compounds.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.
Biological Research: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mécanisme D'action
The mechanism of action of 1-[(4-Chloro-2-nitrophenyl)methyl]-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes in microorganisms. The nitro group can undergo bioreduction to form reactive intermediates that interact with biological macromolecules, leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
1-[(4-Chloro-2-nitrophenyl)methyl]-1,2,4-triazole can be compared with other triazole derivatives such as:
1-[(4-Bromo-2-nitrophenyl)methyl]-1,2,4-triazole: Similar structure but with a bromo group instead of a chloro group.
1-[(4-Chloro-2-aminophenyl)methyl]-1,2,4-triazole: Similar structure but with an amino group instead of a nitro group.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H7ClN4O2 |
|---|---|
Poids moléculaire |
238.63 g/mol |
Nom IUPAC |
1-[(4-chloro-2-nitrophenyl)methyl]-1,2,4-triazole |
InChI |
InChI=1S/C9H7ClN4O2/c10-8-2-1-7(9(3-8)14(15)16)4-13-6-11-5-12-13/h1-3,5-6H,4H2 |
Clé InChI |
ZAEOVYLNRIJWQV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])CN2C=NC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


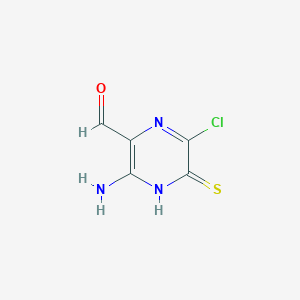
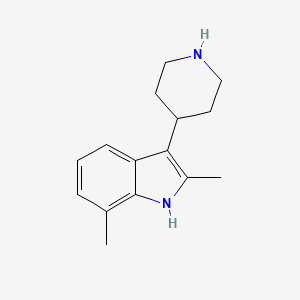
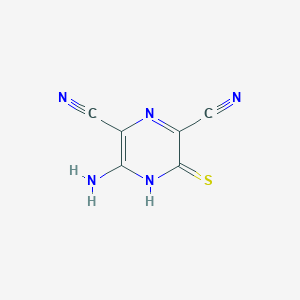
![N-(2-phenylthiazolo[4,5-b]pyridin-5-yl)benzamide](/img/structure/B13870101.png)
